Cas no 2567496-62-0 (2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid)

2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid
- EN300-27150637
- 2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}acetic acid
- 2567496-62-0
- 4-Thiazoleacetic acid, 2-[1-(1-oxo-2-propen-1-yl)-4-piperidinyl]-
- 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid
-
- MDL: MFCD32879246
- インチ: 1S/C13H16N2O3S/c1-2-11(16)15-5-3-9(4-6-15)13-14-10(8-19-13)7-12(17)18/h2,8-9H,1,3-7H2,(H,17,18)
- InChIKey: KYTLQALBJDLHHO-UHFFFAOYSA-N
- ほほえんだ: S1C=C(CC(O)=O)N=C1C1CCN(C(=O)C=C)CC1
計算された属性
- せいみつぶんしりょう: 280.08816355g/mol
- どういたいしつりょう: 280.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.305±0.06 g/cm3(Predicted)
- ふってん: 530.9±45.0 °C(Predicted)
- 酸性度係数(pKa): 4.46±0.10(Predicted)
2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27150637-0.1g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}acetic acid |
2567496-62-0 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
1PlusChem | 1P028BWS-5g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 5g |
$3851.00 | 2023-12-18 | |
Aaron | AR028C54-50mg |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 50mg |
$362.00 | 2025-02-16 | |
Aaron | AR028C54-250mg |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 250mg |
$746.00 | 2025-02-16 | |
1PlusChem | 1P028BWS-2.5g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 2.5g |
$2622.00 | 2023-12-18 | |
1PlusChem | 1P028BWS-10g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 10g |
$5680.00 | 2023-12-18 | |
1PlusChem | 1P028BWS-250mg |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}aceticacid |
2567496-62-0 | 95% | 250mg |
$710.00 | 2024-05-20 | |
Enamine | EN300-27150637-0.5g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}acetic acid |
2567496-62-0 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
Enamine | EN300-27150637-0.05g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}acetic acid |
2567496-62-0 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
Enamine | EN300-27150637-0.25g |
2-{2-[1-(prop-2-enoyl)piperidin-4-yl]-1,3-thiazol-4-yl}acetic acid |
2567496-62-0 | 95.0% | 0.25g |
$524.0 | 2025-03-20 |
2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid 関連文献
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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5. Book reviews
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acidに関する追加情報
Recent Advances in the Study of 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid (CAS: 2567496-62-0)
The compound 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid (CAS: 2567496-62-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the role of 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid as a key intermediate in the development of novel kinase inhibitors. The compound's piperidine-thiazole core structure has been shown to interact selectively with specific kinase domains, making it a promising scaffold for targeted cancer therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting aberrant kinase activity in non-small cell lung cancer cell lines.
From a synthetic chemistry perspective, researchers have developed more efficient routes to produce 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid with improved yields and purity. A recent breakthrough involved a one-pot synthesis strategy that reduced the number of purification steps while maintaining high enantiomeric purity, as reported in Organic Process Research & Development (2024). These advancements have facilitated more extensive biological evaluation of the compound.
Pharmacokinetic studies of 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid derivatives have revealed interesting metabolic profiles. The compound shows moderate oral bioavailability in preclinical models, with its carboxylic acid moiety playing a crucial role in its distribution and elimination characteristics. Researchers are currently exploring prodrug strategies to optimize its pharmacokinetic properties for clinical applications.
Emerging data suggests that modifications to the prop-2-enoyl group of 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid can significantly alter its biological activity. A structure-activity relationship study published in Bioorganic & Medicinal Chemistry Letters (2024) identified several analogs with improved potency and selectivity against specific molecular targets. These findings are guiding the design of next-generation derivatives with enhanced therapeutic potential.
Looking forward, 2-{2-1-(prop-2-enoyl)piperidin-4-yl-1,3-thiazol-4-yl}acetic acid represents a versatile scaffold for medicinal chemistry exploration. Current research efforts are focused on expanding its applications beyond oncology, including investigations into its potential as an anti-inflammatory agent and its role in modulating protein-protein interactions. The compound's unique combination of structural features continues to make it a valuable tool for understanding fundamental biological processes and developing novel therapeutics.
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